![molecular formula C13H13NO3S B162618 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-65-7](/img/structure/B162618.png)
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a thiazole derivative that has been extensively studied in the field of medicinal chemistry. It is a potent antioxidant and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have several biochemical and physiological effects. It reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has several advantages for lab experiments. It is easily synthesized and can be obtained in high purity. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in some experiments. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these diseases. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these diseases. Additionally, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid may have potential as a therapeutic agent in the treatment of cancer. Further studies are needed to determine the full potential of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid in these and other areas.
Synthesemethoden
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction of 4-(4-bromomethyl)phenylthiazol-2-ylamine with 2-bromoacetic acid in the presence of a base. The resulting product is then hydrolyzed to obtain 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid. The synthesis method of 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been well-established and can be easily reproduced in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, 2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
138568-65-7 |
|---|---|
Produktname |
2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
2-[4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(13(16)17)9-2-4-10(5-3-9)12-14-11(6-15)7-18-12/h2-5,7-8,15H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
IVCGUTXCHOMEFH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



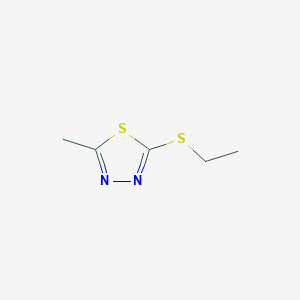
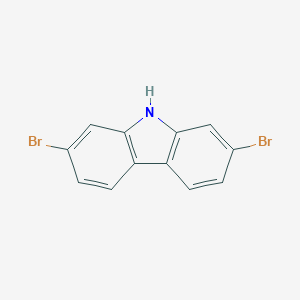
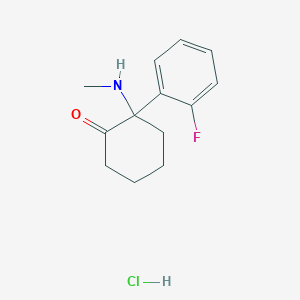
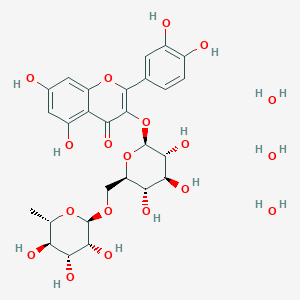
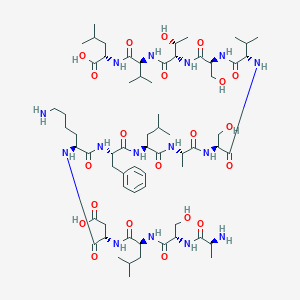
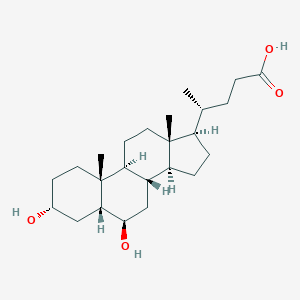
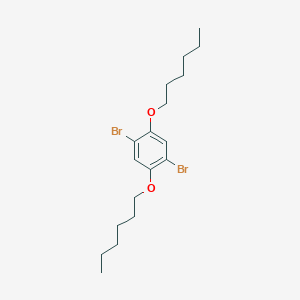
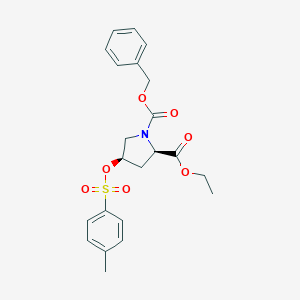
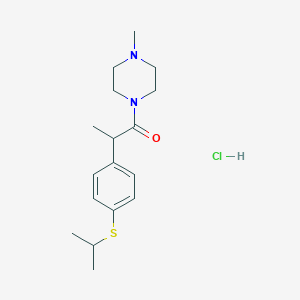
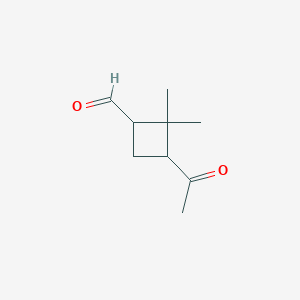
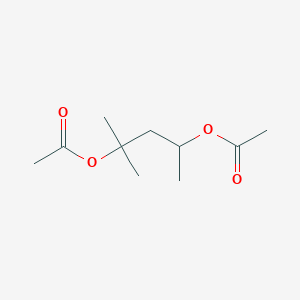
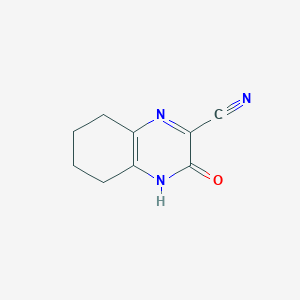
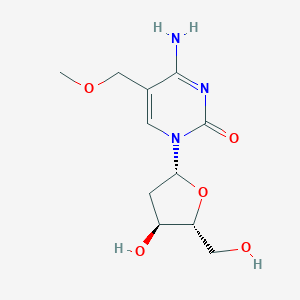
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)